molecular formula C18H7F27O2 B13756245 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate CAS No. 52956-82-8

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate

Cat. No.: B13756245
CAS No.: 52956-82-8
M. Wt: 768.2 g/mol
InChI Key: YVLOLDWQUHHGGU-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate is a highly fluorinated acrylate compound. It is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate typically involves the reaction of a fluorinated alcohol with acryloyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate can undergo various chemical reactions, including:

    Polymerization: It can be polymerized to form fluorinated polymers with unique properties.

    Substitution: The acrylate group can participate in nucleophilic substitution reactions.

    Addition: It can undergo addition reactions with various nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution.

    Addition: Nucleophiles such as amines or thiols can add to the acrylate group.

Major Products

    Polymerization: Fluorinated polymers with high thermal stability and chemical resistance.

    Substitution: Substituted acrylates with modified functional groups.

    Addition: Adducts with nucleophiles, leading to new functionalized compounds.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
  • (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate stands out due to its higher degree of fluorination, which provides superior chemical resistance and lower surface energy compared to similar compounds .

Properties

CAS No.

52956-82-8

Molecular Formula

C18H7F27O2

Molecular Weight

768.2 g/mol

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] prop-2-enoate

InChI

InChI=1S/C18H7F27O2/c1-2-5(46)47-4-3-6(19,20)8(22,23)10(26,27)12(30,31)14(34,35)16(38,39)15(36,37)13(32,33)11(28,29)9(24,25)7(21,17(40,41)42)18(43,44)45/h2H,1,3-4H2

InChI Key

YVLOLDWQUHHGGU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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